molecular formula C22H15ClFN3O4S B11424865 (2Z)-2-{2-[(4-chlorophenyl)sulfonyl]hydrazinylidene}-N-(3-fluorophenyl)-2H-chromene-3-carboxamide

(2Z)-2-{2-[(4-chlorophenyl)sulfonyl]hydrazinylidene}-N-(3-fluorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B11424865
M. Wt: 471.9 g/mol
InChI Key: HSAUXPPPNRFDJK-ROMGYVFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(3-FLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a chromene core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonamido and fluorophenyl groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(3-FLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the Sulfonamido Group: The sulfonamido group can be introduced through a sulfonation reaction using 4-chlorobenzenesulfonyl chloride and a suitable amine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction using 3-fluoroaniline.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(3-FLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamido and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(3-FLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as potential inhibitors of specific enzymes or receptors.

    Materials Science: Its chromene core can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound can be used as a probe to study biological pathways involving sulfonamido and fluorophenyl groups.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(3-FLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-N-(3-FLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE
  • (2Z)-2-[(4-BROMOBENZENESULFONAMIDO)IMINO]-N-(3-FLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE

Uniqueness

(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(3-FLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is unique due to the presence of the 4-chlorobenzenesulfonamido group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H15ClFN3O4S

Molecular Weight

471.9 g/mol

IUPAC Name

(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3-fluorophenyl)chromene-3-carboxamide

InChI

InChI=1S/C22H15ClFN3O4S/c23-15-8-10-18(11-9-15)32(29,30)27-26-22-19(12-14-4-1-2-7-20(14)31-22)21(28)25-17-6-3-5-16(24)13-17/h1-13,27H,(H,25,28)/b26-22-

InChI Key

HSAUXPPPNRFDJK-ROMGYVFFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(/C(=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)/O2)C(=O)NC4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NNS(=O)(=O)C3=CC=C(C=C3)Cl)O2)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.